2-Cyano-4-(4-formylphenyl)phenol

Description

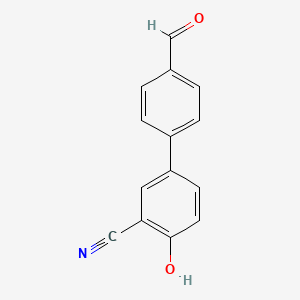

2-Cyano-4-(4-formylphenyl)phenol is a multifunctional aromatic compound featuring a phenol core substituted with a cyano (-CN) group at the 2-position and a 4-formylphenyl moiety at the 4-position. This structure combines electron-withdrawing (cyano) and electron-donating (formylphenyl) groups, making it a candidate for applications in optoelectronics, catalysis, and organic synthesis.

Properties

IUPAC Name |

5-(4-formylphenyl)-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-8-13-7-12(5-6-14(13)17)11-3-1-10(9-16)2-4-11/h1-7,9,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQQLQAABOEUAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80684645 | |

| Record name | 4'-Formyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80684645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261897-96-4 | |

| Record name | [1,1′-Biphenyl]-3-carbonitrile, 4′-formyl-4-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261897-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Formyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80684645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(4-formylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . The reaction typically requires mild conditions and is tolerant of various functional groups. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as ethanol or water).

Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is known for its mild and green reaction conditions, making it an environmentally friendly option for the synthesis of substituted phenols.

Industrial Production Methods

Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. The Suzuki–Miyaura coupling reaction is often preferred due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(4-formylphenyl)phenol undergoes various types of chemical reactions, including:

Oxidation: The formyl group (-CHO) can be oxidized to a carboxylic acid (-COOH) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The cyano group (-CN) can be reduced to an amine (-NH2) using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: The hydroxyl group (-OH) can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: 2-Cyano-4-(4-carboxyphenyl)phenol.

Reduction: 2-Amino-4-(4-formylphenyl)phenol.

Substitution: Various alkyl or acyl derivatives of this compound.

Scientific Research Applications

2-Cyano-4-(4-formylphenyl)phenol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-4-(4-formylphenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano group (-CN) and formyl group (-CHO) can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds for Comparison:

Tris(4-formylphenyl)phenylamine-based azomethines Substituents: Three 4-formylphenyl groups and amino-thiophene-3,4-dicarboxylate or hexyloxyphenyl units. Properties: Enhanced thermal stability (decomposition temperatures >300°C) and tunable optical bandgaps (2.5–3.0 eV) due to conjugated π-systems. Comparison: The absence of thiophene or hexyloxy groups in 2-cyano-4-(4-formylphenyl)phenol may reduce its solubility in organic solvents but increase crystallinity.

4-Phenylphenol Substituents: Single phenyl group at the 4-position. Properties: Lower polarity (logP ~3.2) and melting point (~165°C) compared to this compound, which likely has a higher logP (~3.8) and melting point (>200°C) due to stronger intermolecular interactions (H-bonding from -CN and -CHO).

2-(4-Hydroxyphenyl)acetamide Substituents: Hydroxyphenyl and acetamide groups. Properties: Higher aqueous solubility but lower thermal stability (decomposition ~180°C) compared to this compound.

Physicochemical Properties

Table 1: Comparative Data on Key Properties

Notes:

- The cyano group in this compound lowers the HOMO energy compared to azomethines, suggesting stronger electron-accepting capability .

Q & A

Q. What are the key synthetic routes for preparing 2-Cyano-4-(4-formylphenyl)phenol, and how can reaction yields be optimized?

Synthesis typically involves multi-step coupling reactions. A common approach is the Suzuki-Miyaura cross-coupling of a boronic acid derivative with a halogenated precursor, followed by formylation and cyanation steps. To optimize yields:

- Use palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous conditions to minimize side reactions .

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials .

- Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometry based on real-time analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- FT-IR : Identify functional groups (e.g., phenolic O-H stretch ~3200 cm⁻¹, C≡N stretch ~2220 cm⁻¹, and C=O stretch ~1680 cm⁻¹) .

- NMR : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons, formyl proton at ~10 ppm) and verify cyanide integration .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak) and distinguishes isotopic patterns for chlorine/fluorine substituents, if present .

Q. What safety protocols are critical when handling this compound?

- Wear PPE (gloves, lab coat, goggles) due to acute toxicity risks (Category 4 for oral/dermal/inhalation hazards) .

- Work in a fume hood to avoid inhalation of dust/aerosols.

- In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Q. How do the electron-withdrawing groups (cyano and formyl) influence the compound’s reactivity?

The cyano group (-C≡N) deactivates the aromatic ring via resonance, directing electrophilic substitution to meta positions. The formyl group (-CHO) further enhances electron deficiency, making the compound prone to nucleophilic attack at the aldehyde carbon. This dual effect can be exploited in condensation reactions (e.g., Schiff base formation) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in this compound’s solid-state structure?

- Use WinGX or similar software to analyze diffraction data and generate crystal packing diagrams .

- Apply graph-set analysis to classify hydrogen-bonding motifs (e.g., R₂²(8) patterns for phenol-formyl interactions) and quantify intermolecular distances .

- Compare experimental bond angles/torsions with density functional theory (DFT) calculations to validate structural models .

Q. What mechanistic insights are needed to design derivatives with enhanced bioactivity?

- Investigate the compound’s interaction with biological targets (e.g., enzymes) via molecular docking studies.

- Modify substituents (e.g., replacing -CHO with -COOH) to alter hydrogen-bonding capacity and assess binding affinity changes .

- Synthesize analogues with varying electron-withdrawing groups and evaluate their stability under physiological conditions .

Q. How can computational methods predict this compound’s spectroscopic behavior?

- Perform DFT calculations (e.g., B3LYP/6-31G(d)) to simulate IR and NMR spectra. Compare computed vibrational frequencies and chemical shifts with experimental data to refine computational models .

- Use time-dependent DFT (TD-DFT) to predict UV-Vis absorption maxima, aiding in photostability assessments .

Q. What strategies ensure high purity for pharmaceutical applications?

- Employ preparative HPLC with a C18 column (acetonitrile/water mobile phase) to isolate the compound from synthetic byproducts .

- Validate purity via differential scanning calorimetry (DSC) to detect polymorphic impurities and ensure batch consistency .

Q. How does hydrogen-bonding network affect its crystallization behavior?

Q. Notes

- Data tables (e.g., NMR shifts, crystallographic parameters) should be derived from peer-reviewed sources like PubChem or Acta Crystallographica .

- For reproducibility, document reaction conditions (temperature, solvent, catalyst loading) and spectroscopic instrument parameters (e.g., NMR frequency, MS ionization mode) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.